Product packaging for HLA-B73 antigen(Cat. No.:CAS No. 161026-74-0)

HLA-B73 antigen

Cat. No.: B1171296
CAS No.: 161026-74-0
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Description

The HLA-B73 antigen is a highly divergent and atypical human leukocyte antigen (HLA) belonging to the MHC Class I B family. This allotype, encoded by the B*7301 allele, is characterized by its unusually divergent nucleotide sequence and distinct structural features that define a second, ancient lineage of HLA-B alleles . Its molecular structure includes a unique cysteine residue at position 270 and a duplication-deletion within the transmembrane region that increases its length, features shared with certain great ape MHC alleles . Functionally, HLA-B73 plays a critical role in the adaptive immune response by presenting peptide antigens to T-cells. It combines a restricted and unique peptidome with a peptide-binding motif that features an unusually long-tailed peptide length distribution . Notably, HLA-B73 carries a variant of the Bw6 epitope and has a B pocket—a key region of the peptide-binding groove—that is identical to that of HLA-B27, which may influence its peptide-binding properties . It is one of the few HLA-B alleles that reacts with neither the Bw4 nor Bw6 serological epitopes . This antigen is of significant research value in studies of evolutionary immunology. Its exceptional divergence has led to hypotheses, subsequently debated in the literature, that it may have been introgressed into modern humans from archaic hominins like Denisovans, providing a potential selective advantage against specific pathogens . Its population distribution is rare but highest in parts of Western Asia, Europe, and Africa . Research applications for the this compound include immunogenetics, studies of HLA evolution and population genetics, structural analysis of MHC proteins, and investigations into T-cell mediated immunity. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

161026-74-0

Molecular Formula

C9H3BrF8O

Synonyms

HLA-B73 antigen

Origin of Product

United States

Genetic Architecture and Allelic Diversity of Hla B73

Genomic Locus and Polymorphism of HLA-B73 Alleles

The HLA-B gene is located on the short arm of chromosome 6 and is one of the three major classical class I HLA genes, alongside HLA-A and HLA-C. oup.comclinical-laboratory-diagnostics.com These genes encode heavy chains that form heterodimers with β2-microglobulin to present peptide antigens to T-cells, a crucial step in initiating an immune response. The HLA-B locus is considered the most polymorphic gene in the human genome, with a vast number of alleles identified in the human population. sci-hub.seuniprot.org

The HLA-B73 antigen, and its corresponding allele B73:01, stands out as an outlier among the extensive family of HLA-B alleles. oup.com While most HLA-B alleles cluster together in phylogenetic analyses, HLA-B73:01 shows a significant degree of divergence. oup.com This pronounced difference has led to its classification as a representative of a distinct and ancient lineage within the HLA-B family. nih.gov The polymorphism of HLA-B73 is not just a matter of simple nucleotide substitutions but reflects a complex evolutionary history that sets it apart from more conventional HLA-B variants.

Table 1: Genomic and Polymorphic Features of HLA-B73

Feature Description
Genomic Locus Short arm of Chromosome 6 oup.comclinical-laboratory-diagnostics.com
Gene Family Major Histocompatibility Complex (MHC) Class I oup.com
Polymorphism Level High; HLA-B is the most polymorphic human gene sci-hub.seuniprot.org

| HLA-B73 Status | Considered an outlier and highly divergent allele oup.com |

Nucleotide Sequence and Allelic Variants (e.g., B*73:01)

The primary allele associated with the this compound is B*73:01. Its nucleotide sequence is remarkably different from other HLA-B alleles, showing between 44 and 77 nucleotide substitutions in comparison. nih.gov This high number of differences underscores its unique evolutionary path.

Key features that distinguish the B*73:01 heavy chain include:

Multiple substitutions in the α3 domain. nih.gov

A unique duplication-deletion event within the transmembrane region, which results in a longer heavy chain compared to other HLA-B molecules. nih.gov

A unique cysteine residue at position 270 in the α3 domain. nih.gov

Sequence elements in the α1 domain that are shared with the B7 cross-reacting group (CREG), including antigens like B7, B22, B27, and B42. nih.gov

While B73:01 is the most well-characterized, other variants such as B73:02 have also been identified, contributing to the allelic diversity of this group. lovd.nl The sequence of introns 1, 2, and 3 of HLA-B*73:01 has also been determined, revealing differences that can cause this allele to be missed in some molecular typing methods that rely on primers in these conserved regions. sci-hub.se

Table 2: Known Allelic Variants of HLA-B73

Allele Name Key Distinguishing Features
B*73:01 Highly divergent nucleotide sequence; multiple substitutions in α3 domain; longer transmembrane region; unique cysteine at position 270. nih.govlovd.nl

| B*73:02 | An additional recognized allelic variant of the B73 group. lovd.nl |

Unconventional Divergence and Definition of a Second HLA-B Lineage

The origin of this divergent lineage is a subject of scientific debate. One hypothesis suggests that modern humans acquired the HLA-B73 allele through admixture with archaic humans, specifically Denisovans, in West Asia. researchgate.netresearchgate.net However, this theory is contested. nih.govnih.gov Opposing research argues that the HLA-B73 allelic lineage has likely been maintained in the ancestors of modern humans since before the divergence of humans and chimpanzees, pointing to the fact that B73:01 forms a monophyletic group with a chimpanzee MHC-B allele. nih.govnih.govresearchgate.net The global distribution of HLA-B73, which is more common in Europe and South Asia than in West Asia and is absent in Melanesian populations with high Denisovan ancestry, further challenges the introgression hypothesis. nih.govnih.gov Regardless of its origin, the existence of B73 establishes that the HLA-B locus contains at least two deeply divergent evolutionary lines.

Intralocus and Interlocus Recombination Events

Recombination is a key mechanism for generating diversity in HLA genes. The HLA-B locus, in particular, shows evidence of frequent interallelic recombination. nih.gov The unique structure of HLA-B*73:01 is believed to be the result of an interlocus recombination event. oup.com

Phylogenetic analysis based on individual exons reveals a chimeric structure for HLA-B*73:01. oup.com

Exons 2 and 3 , which encode the peptide-binding domains (α1 and α2), are similar to other HLA-B alleles. oup.com

Exons 4 through 8 are more similar to HLA-C alleles than to other HLA-B alleles. oup.com

Structural Biology and Molecular Conformation of Hla B73

Heavy Chain Composition and Domain Organization

Like other HLA Class I molecules, the HLA-B73 heavy chain is a 45 kDa polypeptide that is non-covalently associated with β2-microglobulin. clinical-laboratory-diagnostics.com The heavy chain is organized into three extracellular domains: alpha 1 (α1), alpha 2 (α2), and alpha 3 (α3), followed by a transmembrane region and a cytoplasmic tail. clinical-laboratory-diagnostics.com The α1 and α2 domains form the peptide-binding groove, which presents antigenic peptides to T-cells. nih.gov

The amino acid sequence of the HLA-B73 heavy chain is highly divergent, with 44–77 nucleotide substitutions distinguishing it from other HLA-B alleles. nih.govalljournals.cn While the α1 and α2 domains share some polymorphic residues with members of the B7 cross-reacting group (CREG), such as B27 and B7, the α3 domain exhibits multiple unique substitutions. nih.govsci-hub.se This pattern of divergence in the α3 domain is a major exception to the general conservation seen in this region across other HLA-B alleles. researchgate.netresearchgate.net

Unique Substitutions and Duplication-Deletion in Transmembrane Region

A defining feature of the HLA-B73 heavy chain is a unique duplication-deletion event within the transmembrane region. nih.gov This results in a transmembrane domain that is one amino acid longer than the consensus sequence found in other HLA-B molecules. sci-hub.se This specific structural anomaly is not unique to humans, as it is also observed in subsets of homologous B alleles in chimpanzees (Patr-B) and gorillas (Gogo-B), suggesting an ancient origin for this genetic lineage. nih.govalljournals.cn

Epitope Characterization

The HLA-B73 antigen presents specific epitopes that are recognized by immune cells and antibodies. These include the ME1 epitope and a C1 epitope for Natural Killer (NK) cell recognition.

ME1 Epitope : The HLA-B73 molecule possesses sequence elements within its α1 domain that are common to the B7 cross-reacting group. nih.gov Consequently, it expresses the ME1 epitope, which is also found on HLA-B7, B22, B27, B42, and B67 antigens. nih.gov

C1 Natural Killer cell-binding epitope : HLA-C alleles are the primary ligands for Killer-cell Immunoglobulin-like Receptors (KIRs) on NK cells, categorized into C1 and C2 epitopes based on a dimorphism at position 80 of the heavy chain. nih.govnih.gov The C1 epitope is defined by an asparagine at this position. nih.gov While most HLA-B allotypes have asparagine at position 80, HLA-B73 is one of the few, along with HLA-B*46, that combines this with a valine at position 76. nih.gov This combination allows HLA-B73 to function as a ligand for the C1-specific inhibitory KIRs, KIR2DL2 and KIR2DL3. nih.govmdpi.com

Table 1: Epitope Characteristics of HLA-B73

Epitope Location Defining Features Associated Receptors/Antibodies
ME1 Alpha 1 (α1) Domain Sequence elements shared with B7 CREG ME1-specific antibodies
C1 Alpha 1 (α1) Domain Asparagine at position 80, Valine at position 76 KIR2DL2, KIR2DL3

Cysteine Residue Profile and Disulfide Bond Formation Potential

The stability of HLA Class I domains is partly maintained by conserved disulfide bonds. nih.gov The α2 and α3 domains each typically contain an intrachain disulfide bridge. Disruption of these bonds can lead to incorrect folding and low cell surface expression. nih.gov

The HLA-B73 heavy chain features a unique cysteine residue at position 270 within the α3 domain. nih.gov While this cysteine appears to be accessible, studies suggest it likely does not participate in the formation of disulfide-bonded HLA-B73 dimers on the cell membrane. nih.gov The formation of disulfide bonds is a complex process occurring within the endoplasmic reticulum, and the specific context of the surrounding amino acids determines whether a cysteine will form such a bond. mdpi.com

Conformational States and β2-Microglobulin Association

The conformation of HLA Class I heavy chains is drastically modified by their association with β2-microglobulin (β2m). aai.org This non-covalent association is essential for the stable expression of the peptide-HLA complex on the cell surface. aai.orgmdpi.com In the absence of β2m, heavy chains can exist in alternative conformational states, including as β2m-free monomers or dimers on the cell surface. mdpi.comresearchgate.net

Antibodies can be specific for either β2m-associated or β2m-free heavy chains. aai.orgnih.gov The monoclonal antibody TP25.99 is unusual in that it recognizes both forms. aai.orgnih.gov However, its reactivity with β2m-free heavy chains, which is mediated by a linear determinant in the α3 domain (residues 239-242, 245, and 246), is absent for the HLA-B73 allospecificity. aai.orgresearchgate.netnih.gov This suggests that the unique substitutions in the HLA-B73 α3 domain alter this specific epitope, making it unrecognizable by this antibody in its β2m-free state. nih.govunl.edu

Antigen Presentation and Peptidome Analysis of Hla B73

Mechanisms of Peptide Binding and Specificity

The function of HLA class I molecules is to present peptide fragments from within the cell to the immune system, a process critical for distinguishing healthy cells from those that are virally infected or cancerous. biorxiv.org The specificity of which peptides an HLA molecule can bind is determined by the amino acid sequence of its peptide-binding groove. biorxiv.org Different HLA alleles possess variations in this groove, leading to the binding of different sets of peptides. smw.ch

The HLA-B*73:01 allotype possesses a relatively rare peptide binding motif. biorxiv.orgnih.gov Its specificity is primarily dictated by key "anchor" residues within the peptide. The binding groove of HLA-B73 preferentially accommodates peptides that have an arginine residue at the second position (P2) and a hydrophobic residue at the C-terminal end. biorxiv.org This canonical binding motif is maintained even as the length of the bound peptides varies significantly. biorxiv.org

The specificity for these anchor residues is a result of the unique biochemical environment within the pockets of the HLA-B73 binding groove. While most HLA-B alleles belong to the MHC-BI lineage, HLA-B73 is the sole member of the deeply divergent MHC-BII lineage, making it more closely related to certain chimpanzee and gorilla MHC-B alleles than to other human HLA-B alleles. biorxiv.org This evolutionary distinctiveness contributes to its unique binding properties. Furthermore, HLA-B73 is one of only two HLA-B classes, along with HLA-B46, that encodes the C1 epitope for Natural Killer (NK) cell binding. biorxiv.orgbiorxiv.org

Characterization of the HLA-B73 Peptidome and Ligandome

The complete set of peptides presented by an HLA molecule is known as its peptidome or ligandome. Analysis of the HLA-B73:01 peptidome reveals a highly restricted and unique repertoire. biorxiv.orgnih.gov In a comparative study, where peptides were eluted from different HLA allotypes expressed in the same cell line (B-LCL 721.221), HLA-B73:01 was found to bind a significantly smaller number of distinct peptides. biorxiv.org

With only 573 distinct peptides identified, the HLA-B73:01 repertoire is an order of magnitude smaller than that of a common allele like HLA-B15:01, which can present over 6,000 peptides. biorxiv.org This restricted nature suggests a specialized function. Moreover, the HLA-B*73:01 peptidome shows minimal overlap with those of other analyzed alleles, with fewer than 10% of its bound peptides being shared. biorxiv.org This uniqueness is further highlighted when compared to a broad panel of 95 different HLA alleles. biorxiv.org The purification of these peptide-HLA complexes for analysis was performed using a pan-class I antibody (W6/32), a method not expected to introduce bias in the eluted peptide repertoire compared to other HLA classes. biorxiv.org

HLA AllotypeNumber of Distinct Peptides IdentifiedPeptidome Characteristic
HLA-B73:01573Restricted and highly unique
HLA-B15:01>6,000Broad and diverse
HLA-B46:01Data not specified in textCompared in study
HLA-C01:02Data not specified in textCompared in study

Anchor Residue Preferences (e.g., P2 arginine, C-terminal hydrophobic residues)

The primary determinants of a peptide's ability to bind HLA-B73 are its anchor residues, which fit into specific pockets within the molecule's binding groove. smw.ch For HLA-B*73:01, the binding motif is strongly defined by two key anchor positions. biorxiv.org

Position 2 (P2) Anchor : There is a strong and consistent preference for an arginine (Arg) residue at this position. biorxiv.orgbiorxiv.org This feature is shared with some other HLA alleles, such as HLA-B*27:05. biorxiv.org

C-terminal Anchor : The C-terminus of the peptide must contain a hydrophobic residue. biorxiv.orgbiorxiv.org This is a common feature for many HLA class I molecules, but the specific combination with a P2 arginine contributes to the uniqueness of the B73 motif.

This strict requirement for specific amino acids at the primary anchor positions is maintained across the entire range of peptide lengths that HLA-B73 binds. biorxiv.org This indicates that these two positions are the critical points of interaction that secure the peptide within the binding groove. biorxiv.orgbiorxiv.org

Anchor PositionPreferred Amino Acid(s)Biochemical Property
Position 2 (P2)Arginine (R)Basic
C-terminusHydrophobic residues (e.g., Leucine, Isoleucine, Valine)Hydrophobic

Peptide Length Distribution and Accommodation within the Binding Pocket (e.g., unusually long peptides)

A defining feature of HLA-B73:01 is its presentation of an unusually high proportion of long peptides. biorxiv.org While most classical HLA class I molecules, such as HLA-A2, primarily bind peptides that are 8 to 10 amino acids in length (nonamers being the most common), the HLA-B73:01 peptidome deviates significantly from this pattern. biorxiv.orgnih.gov

Analysis of the eluted ligandome shows that nonamers comprise only about 20% of the peptides bound by HLA-B*73:01. biorxiv.org Instead, the majority of its peptide repertoire, approximately 40%, consists of peptides that are 11 amino acids or longer. biorxiv.orgbiorxiv.org This preference for unusually long peptides is more characteristic of HLA class II molecules, which have an open-ended binding groove that can accommodate longer peptides. biorxiv.org

Immunological Recognition and Receptor Interactions

T-Cell Recognition of HLA-B73-Peptide Complexes

T-cell recognition is a cornerstone of the adaptive immune response, where T-cell receptors (TCRs) on the surface of T cells survey peptide fragments presented by HLA molecules. nih.gov This interaction is critical for distinguishing between healthy cells and those that are cancerous or infected with pathogens. nih.govaai.org The HLA-B73 molecule, like other HLA class I molecules, forms a complex with a peptide, which is then presented on the cell surface for surveillance by cytotoxic T lymphocytes (CTLs). aai.org

The specificity of this recognition is determined by both the peptide and the HLA molecule itself. nih.gov The HLA-B*73:01 allele, for instance, has been shown to present a unique and restricted peptidome, characterized by a peptide binding motif that is relatively uncommon and an unusually long-tailed peptide length distribution. biorxiv.org This distinct peptide presentation profile suggests that HLA-B73 is well-suited to combat specific, and potentially a narrow range of, pathogens. biorxiv.org The interaction between the TCR and the HLA-B73-peptide complex is a crucial initiating step for T-cell activation, which can ultimately lead to the elimination of the target cell. nih.gov Alterations in peptide presentation can affect T-cell recognition. researchgate.net

Natural Killer (NK) Cell Receptor Interactions (e.g., KIR2DL2 engagement)

Natural Killer (NK) cells are crucial components of the innate immune system, and their activity is regulated by a balance of signals from activating and inhibitory receptors. bloodresearch.or.kr Among these are the Killer cell Immunoglobulin-like Receptors (KIRs), which interact with HLA class I molecules. bloodresearch.or.krnih.gov

The HLA-B73 antigen is a known ligand for the inhibitory KIR2DL2 and KIR2DL3 receptors. koreamed.orgaai.org Specifically, the HLA-B*73:01 allotype binds to KIR2DL2 and KIR2DL3. nih.govaai.org This interaction is significant because HLA-B73 is one of the few HLA-B allotypes that has retained the C1 epitope, a structural motif typically found on HLA-C alleles that is recognized by these KIRs. nih.govkoreamed.orgplos.org The binding of KIR2DL2 to HLA-B73 has been confirmed in direct binding assays. aai.org

A crystal structure of the HLA-B*73:01 in complex with KIR2DL2 has revealed differences compared to previously studied structures involving HLA-C molecules, highlighting a skewed engagement. biorxiv.org This distinct molecular interaction underscores the unique role of HLA-B73 in modulating NK cell function. The engagement of inhibitory KIRs like KIR2DL2 by HLA-B73 sends a signal that can dampen NK cell reactivity, preventing the lysis of healthy cells that express this particular HLA molecule. bloodresearch.or.kr

Table 1: NK Cell Receptor Interactions with HLA-B73

NK Cell Receptor Interaction with HLA-B73 Functional Outcome
KIR2DL2 Binds to HLA-B73 (specifically HLA-B73:01) biorxiv.orgnih.govaai.org Inhibition of NK cell activity bloodresearch.or.kr

| KIR2DL3 | Binds to HLA-B73 (specifically HLA-B73:01) koreamed.orgaai.org | Inhibition of NK cell activity bloodresearch.or.kr |

Cross-Reactivity Patterns with Other HLA Antigens (e.g., HLA-B7 cross-reacting group)

Cross-reactivity is a phenomenon where antibodies or T-cell receptors recognize shared epitopes on different HLA antigens. frontierspartnerships.orgnih.gov These shared epitopes form the basis of cross-reactive groups (CREGs). frontierspartnerships.orgnih.gov

The this compound is part of the Bw6 public specificity group. oncohemakey.comveritastk.co.jp Public epitopes are shared by multiple HLA antigens. nih.gov The Bw6 group includes a wide range of HLA-B alleles such as B7, B8, B14, B18, B35, and many others. oncohemakey.comveritastk.co.jp

While HLA-B73 is part of the broader Bw6 group, it also has unique characteristics. For example, both HLA-B46:01 and HLA-B73:01 differ from other Bw6-bearing antigens by having a valine at position 75 instead of a glutamic acid. nih.gov Furthermore, HLA-B73, along with HLA-B46, shares the 76V+80N epitope with several HLA-C locus antigens, defining a specific cross-reactive epitope. nih.gov

The HLA-B7 CREG is another important group that demonstrates the principle of cross-reactivity, although the direct inclusion of HLA-B73 in all B7 CREG-based assays can be complex. frontierspartnerships.orgccjm.orgnih.gov The B7 CREG traditionally includes antigens like B7, B27, B40, and B22. frontierspartnerships.orgccjm.org The cross-reactivity within these groups is due to shared amino acid sequences that are recognized by specific antibodies. frontierspartnerships.org

Table 2: Cross-Reactivity of HLA-B73

Cross-Reactive Group/Epitope Associated HLA Antigens Defining Amino Acids/Features
Bw6 Public Specificity B7, B8, B14, B18, B22, B2708, B35, B39, B40, B41, B42, B45, B46, B48, B50, B54, B55, B56, B60, B61, B62, B64, B65, B67, B70, B71, B72, B73, B75, B76, B78, B81 oncohemakey.comveritastk.co.jp Shared public epitope
Epitope 246 B46, B73, Cw1, Cw7, Cw8, Cw9, Cw10, Cw12, Cw14, Cw16 nih.gov 76V+80N nih.gov

| B7 Cross-Reactive Group (CREG) | B7, B27, B40, BW22, B13 frontierspartnerships.orgccjm.org | Shared serological cross-reactivity |

Population Genetics and Evolutionary History of Hla B73

Global Allele Frequencies and Geographic Distribution

The HLA-B73 allele is characterized by a distinctive global distribution, being relatively rare and found predominantly in populations outside of Africa. researchgate.net Its frequencies vary significantly across different geographic regions and ethnic groups.

Research indicates that the highest frequencies of B*73:01 are observed in West Asia, the Mediterranean, and parts of the Indian subcontinent. nih.govbionity.com For instance, studies have reported a frequency of 4.9% among the Parsi community in Karachi, Pakistan, 2.0% in the United Arab Emirates, and 2.0% in Italy. bionity.comwikipedia.org In contrast, its frequency is considerably lower in West Asia (0.24%) than in Europe (0.72%) and South Asia (0.69%). nih.govresearchgate.net The allele is notably absent in Melanesian populations, a fact that holds significance in the debate over its evolutionary origin. nih.govresearchgate.net It is also absent from Khoisan-speaking and pygmy populations in Africa. researchgate.net

The allele is strongly associated with the HLA-C15:05 allele, with which it is in high linkage disequilibrium. researchgate.net Approximately 98% of individuals carrying B73 also carry C*15:05. researchgate.net This association is a key piece of evidence in discussions about its evolutionary history.

Global Frequencies of HLA-B*73:01 Allele
PopulationRegionFrequency (%)Source
Parsi (Karachi, Pakistan)South Asia4.9 wikipedia.org
United Arab EmiratesWest Asia2.0 wikipedia.org
ItalyEurope2.0 wikipedia.org
Seri (Sonora, Mexico)North America1.5 wikipedia.org
Purépecha (Michoacán, Mexico)North America1.5 wikipedia.org
Jews (Israel)West Asia1.2 wikipedia.org
Beti (Cameroon)Africa1.1 wikipedia.org
Europe (Overall)Europe0.72 nih.gov
South Asia (Overall)South Asia0.69 nih.gov
Manchester (England)Europe0.5 wikipedia.org
West Asia (Overall)West Asia0.24 nih.gov

Phylogenetic Relationships with Primate MHC Loci (e.g., chimpanzee and gorilla MHC-B)

The HLA-B73 antigen is structurally and genetically unique among HLA-B alleles. Its nucleotide sequence is unusually divergent, differing from other HLA-B alleles by 44 to 77 nucleotide substitutions. nih.gov This divergence places it in a distinct lineage, separate from all other known HLA-B alleles. nih.govbiorxiv.org

Phylogenetic analyses reveal that HLA-B73 has a deep and ancient evolutionary history, sharing a closer relationship with certain Major Histocompatibility Complex (MHC) class I alleles in other primates than with its human counterparts. nih.govresearchgate.net Specifically, B*73:01 forms a monophyletic group with a chimpanzee MHC-B allele (Patr-B). nih.govresearchgate.net It also shares structural features, such as a duplication-deletion in the transmembrane region, with subsets of MHC-B alleles from both chimpanzees (Patr-B) and gorillas (Gogo-B). researchgate.netnih.govalljournals.cn This suggests that the ancestral lineage of HLA-B73 predates the divergence of humans and chimpanzees. nih.govresearchgate.net

The B*73:01 allele is the sole representative in modern humans of a deeply divergent allelic lineage, sometimes referred to as MHC-BII, which is distinct from the MHC-BI lineage that includes all other human HLA-B alleles. researchgate.netbiorxiv.org This ancient lineage appears to be poorly represented in the modern human population. nih.govalljournals.cn

Debates on Evolutionary Origin (e.g., archaic introgression vs. ancient lineage maintenance)

The unique nature and phylogenetic position of HLA-B73 have fueled a significant debate regarding its origin. Two primary hypotheses have been proposed: archaic introgression and the maintenance of an ancient lineage.

The archaic introgression hypothesis suggests that modern humans acquired the HLA-B73 allele through admixture with archaic hominins, such as Denisovans, after migrating out of Africa. researchgate.netnih.gov Proponents of this theory point to the high frequency of B73 in West Asia, a potential site of interbreeding, and its strong linkage disequilibrium with HLA-C alleles (C15:05 and C12:02) that have been identified in the Denisovan genome. researchgate.netnih.govnih.gov The idea is that acquiring pre-adapted immune alleles from archaic humans would have been advantageous for modern humans colonizing new environments with different pathogens. biorxiv.orgbiorxiv.org

Conversely, the ancient lineage maintenance hypothesis argues against introgression. This view is supported by phylogenetic evidence showing that the B*73 lineage has been maintained in both the human and chimpanzee lines since their evolutionary split. nih.govresearchgate.net Several key findings challenge the introgression model:

The DNA sequence for HLA-B*73 itself has not been detected in the sequenced Denisovan genome. nih.govresearchgate.net

The frequency of B*73 is lower in West Asia than in Europe and South Asia, which is inconsistent with an origin point in West Asia. nih.govresearchgate.net

HLA-B*73 is absent in Melanesian populations, which exhibit the highest levels of Denisovan ancestry among present-day humans. nih.govresearchgate.net

Based on this evidence, it is argued to be highly likely that the HLA-B73 allelic lineage has been maintained in the direct ancestors of modern humans through balancing selection over millions of years, rather than being a more recent acquisition. nih.govresearchgate.netupf.edu

Evolutionary Processes Shaping HLA-B73 Allelic Diversity

The persistence of the highly divergent HLA-B73 allele, albeit at low frequencies, is a testament to the complex evolutionary forces shaping the HLA system. The primary mechanism believed to maintain the extensive polymorphism of HLA genes is pathogen-driven balancing selection. unige.chuni-kiel.deuni-kiel.de This can occur through heterozygote advantage, where having two different alleles provides a broader immune response, or through negative frequency-dependent selection, where rare alleles have an advantage because pathogens are adapted to more common alleles. uni-kiel.deresearchgate.net

For HLA-B73, its evolutionary history appears to be a product of several factors:

Ancient Lineage Maintenance : As discussed, strong evidence suggests that HLA-B73 is part of an ancient lineage that has been preserved through balancing selection for millions of years, surviving the speciation events that separated humans, chimpanzees, and gorillas. nih.govnih.gov

Specialized Function : The unique structure of the HLA-B73 molecule results in the presentation of a restricted and unique set of peptides. biorxiv.orgbiorxiv.org This specialization may have provided a crucial advantage against specific, potent pathogens at some point in human evolutionary history, ensuring its retention in the gene pool. biorxiv.orgbiorxiv.org

Interaction with KIRs : HLA-B73 is one of only two HLA-B allotypes that encode the C1 epitope, a binding site for Killer-cell Immunoglobulin-like Receptors (KIRs) on Natural Killer (NK) cells. biorxiv.orgnih.gov This interaction is critical for regulating NK cell activity. The evolution of HLA-B73 has thus been linked to the co-evolution of the KIR system, with selection pressures acting on this specific receptor-ligand interaction. nih.govplos.org

Advanced Research Methodologies for Hla B73 Antigen Study

Molecular Typing Techniques

High-resolution identification of HLA alleles is fundamental to both clinical practice and research. For the HLA-B73 antigen, several molecular typing techniques are employed to achieve accurate and detailed characterization.

cDNA Sequencing and Sequence-Based Typing (SBT): The nucleotide sequence of the complementary DNA (cDNA) encoding the this compound has been determined, revealing it to be unusually divergent from other HLA-B alleles. nih.gov Sequence-Based Typing (SBT), which utilizes the Sanger sequencing method, is a high-resolution technique that involves PCR amplification of specific HLA gene regions followed by sequencing. histocompatibilityandimmunogenetics.comcreative-biolabs.com This method is considered one of the most accurate for HLA typing, providing detailed genetic information essential for applications like hematopoietic stem cell transplantation. creative-biolabs.comnih.gov While highly accurate, SBT can sometimes result in ambiguities when analyzing heterozygous samples. cd-genomics.com

Sequence-Specific Oligonucleotide (SSO) and Sequence-Specific Primer (SSP): These PCR-based methods have been in routine use for over two decades for HLA typing. nih.gov SSO typing involves the hybridization of PCR-amplified DNA with a panel of labeled oligonucleotides to identify specific alleles. nih.gov SSP utilizes primers specific to certain HLA sequences to determine the presence or absence of an allele. histocompatibilityandimmunogenetics.comnih.gov Both techniques can provide low to intermediate resolution typing results and are valuable for various clinical and research purposes. nih.govnih.gov

Molecular Typing TechniquePrincipleResolutionKey Application for HLA-B73
cDNA Sequencing Determination of the nucleotide sequence of the gene's coding region.HighCharacterized the unique and divergent nature of the B*7301 allele. nih.gov
Sequence-Based Typing (SBT) PCR amplification followed by Sanger sequencing of HLA gene exons. histocompatibilityandimmunogenetics.comHighProvides the most accurate and detailed allele-level identification. creative-biolabs.com
Sequence-Specific Oligonucleotide (SSO) PCR amplification followed by hybridization with allele-specific oligonucleotide probes. nih.govnih.govIntermediateAllele and serotype identification. nih.gov
Sequence-Specific Primer (SSP) PCR using primers specific for particular HLA alleles or groups of alleles. nih.govIntermediateRapidly type a large number of samples with high reproducibility. histocompatibilityandimmunogenetics.com

Serological Assays and Antibody Characterization

Serological methods, while largely succeeded by molecular techniques for typing, remain crucial for characterizing the antigenic properties of HLA molecules and the antibodies that recognize them.

Isoelectric Focusing (IEF): This technique separates proteins based on their isoelectric point. One-dimensional IEF has been used to characterize numerous HLA allotypes, including HLA-B73. nih.gov Studies using IEF have shown that HLA-B73 has a distinct migration pattern, appearing close to HLA-B35 and distant from the cross-reactive HLA-B7, allowing for its differentiation. nih.gov IEF is also suitable for studying HLA expression on tumor cells. nih.gov

Absorption Studies: These studies are performed to determine the specificity of antibodies. In the context of HLA-B73, absorption studies with antisera have been conducted to dissect cross-reactivity. nih.gov For instance, it was shown that anti-Bw73 activity could be removed by HLA-B7 positive lymphocytes in some antisera, indicating shared epitopes. nih.gov This method, often used in conjunction with single antigen bead assays, helps in the fine characterization of antibody epitopes. researchgate.net

Structural Determination Methods

Understanding the three-dimensional structure of HLA-B73 is key to comprehending its unique peptide binding properties and interactions with immune receptors.

Mass Spectrometry-Based Peptidomics and Quantitative Ligandome Analysis

Mass spectrometry (MS) has revolutionized the study of the HLA ligandome, which is the complete set of peptides presented by HLA molecules on the cell surface. nih.govnih.gov

This powerful, unbiased approach allows for the direct identification and quantification of thousands of HLA-bound peptides from cells and tissues. nih.govnih.govfrontiersin.org The technological advancements in MS, particularly with orbitrap mass analyzers, have led to significant improvements in sensitivity, resolution, and speed, enabling in-depth analysis of the tumor immunopeptidome. nih.govnih.gov For HLA-B73, MS-based peptidomics has been instrumental in characterizing its unique peptide repertoire, revealing a preference for unusually long peptides. biorxiv.org This methodology is crucial for identifying naturally presented tumor antigens and neoantigens for the development of personalized cancer immunotherapies. creative-proteomics.combruker.com

Mass Spectrometry ApplicationDescriptionSignificance for HLA-B73 Research
Peptidomics Large-scale study of peptides presented by HLA molecules. frontiersin.orgRevealed that HLA-B*73:01 presents a unique peptidome with an unusually long peptide length distribution. biorxiv.org
Quantitative Ligandome Analysis Quantification of the abundance of individual HLA-bound peptides.Allows for the comparison of peptide presentation between different cell types or conditions.
Immunopeptidome Profiling Comprehensive characterization of the repertoire of peptides presented by HLA molecules on a given cell or tissue. nih.govbruker.comIdentifies naturally presented antigens, which is critical for vaccine development and immunotherapy. creative-proteomics.com

Computational Prediction Models for HLA-Peptide Binding and Epitope Prediction

Computational tools are indispensable for predicting which peptides will bind to specific HLA alleles, thereby identifying potential T-cell epitopes.

NetMHCpan and Immune Epitope Database (IEDB) Tools: NetMHCpan is a widely used algorithm that predicts the binding of peptides to any MHC class I molecule of known sequence. dtu.dkiedb.org It integrates data from both peptide binding affinity and eluted ligand datasets to improve prediction accuracy. dtu.dk The Immune Epitope Database (IEDB) provides a collection of tools for epitope prediction and analysis, often recommending the best-performing method for a given HLA allele, which can include consensus methods combining predictions from multiple tools like NetMHC, SMM, and CombLib, or NetMHCpan. nih.govnih.govimmuneepitope.org These computational models are essential for screening large numbers of potential antigens and prioritizing candidates for experimental validation in the context of HLA-B73. biorxiv.org

Flow Cytometry for Cell Surface Expression Quantification

Flow cytometry is a powerful technique for quantifying the expression of cell surface molecules, including HLA antigens. frontiersin.orgplos.org

Using fluorolabeled monoclonal antibodies specific for HLA alleles, researchers can precisely measure the number of HLA-B73 molecules on the surface of individual cells. aai.org This method has been used to demonstrate that HLA-B*73:01 exhibits high cell surface expression. biorxiv.org Quantitative flow cytometry allows for the comparison of expression levels between different HLA alleles and can be used to study how factors like cytokine stimulation affect HLA expression. plos.orgelifesciences.org

Research Perspectives on Hla B73 Antigen in Immunoregulation and Pathogenesis

Theoretical Frameworks for HLA-Disease Associations

The association between specific HLA alleles and human diseases is a well-established phenomenon, though the precise mechanisms are often complex and multifactorial. nih.govnih.gov Several theoretical frameworks have been proposed to explain how an HLA molecule, designed for immune defense, can paradoxically contribute to pathology. nih.gov

Poor or Aberrant Antigen Presentation: The primary function of HLA class I molecules is to present endogenous peptides to CD8+ T cells. frontiersin.org The specific amino acid sequence of an HLA molecule's binding groove dictates which peptides it can bind and present. biorxiv.org One major theory posits that certain HLA alleles are associated with disease because they are either inefficient at presenting critical pathogen-derived peptides, leading to a weak or ineffective immune response, or they present self-peptides in a way that breaks immune tolerance, triggering autoimmunity. monash.edusciforschenonline.org For instance, if an HLA variant like HLA-B73 has a unique peptide binding repertoire, it might fail to present key viral epitopes, potentially increasing susceptibility to certain infections. biorxiv.org Conversely, it could bind and display a self-peptide that mimics a foreign antigen (molecular mimicry) or a modified self-peptide (neoantigen), leading to an autoimmune attack on healthy tissues. monash.edusciforschenonline.org

Altered Peptide Processing: The generation of peptides for HLA presentation is a complex process involving the proteasome and aminopeptidases in the endoplasmic reticulum (ER), such as ERAP. monash.edu Genetic variations in these processing enzymes can interact with specific HLA alleles to influence disease risk. monash.edu This interaction can lead to the generation of an aberrant peptide repertoire, contributing to autoimmunity. monash.edusciforschenonline.org

Aberrant Self-Presentation and Immune Tolerance: During their development in the thymus, T cells are selected to recognize foreign peptides while remaining tolerant to self-peptides presented by an individual's own HLA molecules. smw.chuni-kiel.de The "altered self" hypothesis suggests that certain HLA alleles may present self-peptides in an unusual conformation or may be associated with post-translational modifications of self-peptides. monash.edu This can lead to the escape of autoreactive T cells from the thymus, which can then become activated in the periphery and cause autoimmune disease. uni-kiel.de

Interactions with Immune Receptors: Beyond T cell receptors, HLA class I molecules also interact with other immune receptors, such as Killer-cell Immunoglobulin-like Receptors (KIRs) on Natural Killer (NK) cells. biorxiv.orgelifesciences.org The HLA-B73 allele, for example, encodes a C1 epitope that is recognized by inhibitory KIRs (KIR2DL2/3). biorxiv.org The nature of this interaction, which can be modulated by the peptide presented by the HLA molecule, can influence NK cell activation and function. biorxiv.orgnih.gov Dysregulation in this HLA-KIR signaling pathway can contribute to pathogenesis in infectious diseases and autoimmunity. elifesciences.orgnih.gov

Immunogenetic Studies of Disease Susceptibility in Relation to HLA-B73

Due to the low frequency of the HLA-B*73:01 allele in most modern human populations, large-scale immunogenetic studies that can confidently associate it with specific diseases are scarce and often underpowered. biorxiv.orgwikipedia.org However, its molecular characteristics and relationship to other HLA alleles provide some clues about its potential pathogenetic role. nih.gov

HLA-B73 is structurally related to HLA-B27, an allele strongly associated with a group of inflammatory autoimmune diseases known as spondyloarthropathies. sciforschenonline.orgnih.gov This relationship has led to discussions about a potential pathogenetic role for HLA-B73, although direct evidence is limited. nih.gov

While direct disease association studies for HLA-B73 are rare, its functional characteristics offer avenues for investigation. For example, HLA alleles that carry the C1 epitope and interact with KIR2DL3, like HLA-B73, have been associated with protection against hepatitis C virus. biorxiv.org This suggests a potential role for HLA-B73 in the immune response to certain viral infections, mediated through its interaction with NK cells. biorxiv.org

The table below summarizes known genetic associations for other HLA-B alleles, illustrating the types of diseases linked to this highly polymorphic locus. The lack of data for HLA-B73 highlights the need for further research, potentially through large international collaborations or studies in populations where the allele is more common. wikipedia.org

HLA AlleleAssociated Disease(s)Nature of Association
HLA-B27Ankylosing Spondylitis, Reactive ArthritisSusceptibility nih.gov
HLA-B57:01Abacavir Hypersensitivity, HIV ControlSusceptibility (Drug Reaction), Protection (Infection) elifesciences.orgnih.gov
HLA-B46:01Rapid HIV Progression, SARS SusceptibilitySusceptibility biorxiv.orgfrontiersin.org
HLA-B51Behçet's DiseaseSusceptibility
HLA-B*15:02Carbamazepine-induced Stevens-Johnson SyndromeSusceptibility (Drug Reaction) frontiersin.org
HLA-B73No definitive associations establishedUnder-researched due to low frequency biorxiv.org

Role in Shaping Immune Response Repertoire

The collection of T cell receptors (TCRs) in an individual is known as the immune response repertoire. The diversity of this repertoire is essential for recognizing a vast array of potential pathogens. huayinlab.com HLA molecules play a critical role in shaping this repertoire through processes of thymic selection. biorxiv.org

During T cell maturation in the thymus, T cells whose receptors bind too strongly to self-peptide-HLA complexes are eliminated (negative selection), while those that can weakly interact are allowed to mature (positive selection). uni-kiel.debiorxiv.org This process ensures that the circulating T cell pool is both self-tolerant and capable of recognizing foreign antigens presented by self-HLA molecules. smw.ch

The specific HLA alleles an individual carries, such as HLA-B73, have a profound impact on the resulting TCR repertoire. huayinlab.comfrontiersin.org

Peptide-Binding Specificity: HLA-B*73:01 is known to present a highly unique and compact peptidome, distinct from many other common HLA-B alleles. biorxiv.org It shows a preference for longer peptides (11+ amino acids), which bulge out from the binding groove. biorxiv.org This distinct peptide-presenting capability means that the T cells selected in an individual with HLA-B73 will be tailored to recognize peptides fitting its specific structural constraints. biorxiv.orgbiorxiv.org

TCR V-gene Bias: Studies have shown that HLA genetics influences the frequency of usage of different V (variable) gene segments in the construction of TCRs. biorxiv.orgfrontiersin.org The presence of a specific HLA allele can bias the repertoire towards TCRs that use certain V-genes, pre-shaping the immune system's response potential even before encountering a pathogen. frontiersin.org

Public vs. Private Repertoires: While every individual's TCR repertoire is unique, some TCR sequences are shared among individuals, particularly those who share HLA alleles. huayinlab.complos.org These "public" TCRs are often associated with responses to common pathogens. The unique structure of HLA-B73 likely contributes to a more "private" repertoire, with TCRs specifically selected to survey its distinct peptidome. biorxiv.org

In essence, the HLA-B73 antigen acts as a unique mold, shaping the diversity and specificity of the T cells that will patrol the body. Its ability to present a distinctive set of peptides directly influences which T cell clones are selected for survival and function, thereby defining the individual's capacity to respond to various immunological challenges. biorxiv.orgfrontiersin.org

Q & A

Q. What distinguishes HLA-B73's molecular structure from other HLA-B alleles?

HLA-B73 exhibits a chimeric structure, with its α1/α2 domains resembling the HLA-B22 family, while its α3 and transmembrane domains share >95% homology with gorilla and chimpanzee MHC class I genes. This unique architecture suggests divergent evolutionary origins compared to typical human HLA-B alleles. Researchers should use cDNA sequencing (e.g., COS cell transfection ) and phylogenetic analysis of α3 domain sequences to confirm these structural anomalies .

Q. How can serological detection of HLA-B73 be optimized given its rarity?

Despite its low frequency (~0.01% in European populations), anti-B73 antibodies are relatively common in multiparous women. Methodological approaches include:

  • Cytotoxicity assays : Use monospecific sera validated via absorption-elution tests to eliminate cross-reactivity with B7 CREG antigens (e.g., B7, B22, B27) .
  • Recombinant protein expression : Express HLA-B73 in COS cells to verify antibody specificity .

Q. What evolutionary mechanisms explain HLA-B73's divergence from other HLA-B alleles?

HLA-B73 defines a second lineage of HLA-B alleles, diverging early from the main HLA-B lineage. Comparative genomic studies reveal its α3 domain shares ancestral features with non-human primates, suggesting interspecies gene conversion or balancing selection pressures. Use maximum-likelihood phylogenetic trees and codon-based selection tests (e.g., PAML) to infer evolutionary relationships .

Advanced Research Questions

Q. How do cross-reactivity challenges in HLA-B73 serotyping impact data interpretation?

Anti-B73 sera often cross-react with B7 CREG antigens due to shared epitopes (e.g., Bw4/Bw6 motifs). Key strategies to resolve contradictions:

  • Absorption experiments : Pre-absorb sera with B7 CREG-positive cells to isolate B73-specific reactivity .
  • Epitope mapping : Use monoclonal antibodies targeting B73-specific residues (e.g., positions 63–67 in the α1 helix) to differentiate it from B22-like alleles .
Cross-Reactive AntigensShared EpitopesResolution Method
B7, B22, B27Bw4/Bw6Absorption assays
B42, B67Public CREGPeptide elution

Q. What functional role does HLA-B73 play in natural killer (NK) cell regulation?

HLA-B73 carries the Bw4 epitope, enabling interaction with inhibitory KIR3DL1 receptors on NK cells. Functional assays to study this include:

  • Cytotoxicity assays : Measure NK cell lysis inhibition using HLA-B73-transfected target cells .
  • Surface plasmon resonance : Quantify binding affinity between recombinant Bw4 motifs and KIR3DL1 .

Q. How can contradictory data in HLA-B73 epitope mapping be reconciled?

Discrepancies arise from allelic variation in peptide-binding grooves and technical limitations (e.g., low-resolution serotyping). Solutions:

  • High-resolution genotyping : Use PCR-sequence-specific oligonucleotide probing (PCR-SSOP) or next-generation sequencing (NGS) to resolve ambiguous typing .
  • Structural modeling : Predict peptide-binding motifs via molecular dynamics simulations (e.g., using Rosetta MHC) .

Q. What methodologies ensure accurate HLA-B73 genotyping in diverse populations?

Follow WHO guidelines for HLA genotyping:

  • PCR-sequence-based typing (PCR-SBT) : Amplify exons 2–3 to capture polymorphic regions .
  • Quality control : Validate assays with reference cell lines (e.g., IHWG panels) and ensure Q30 scores >80% for NGS data .

Q. How does HLA-B73's atypical structure affect transplantation compatibility?

HLA-B73’s non-human α3 domain may evade T-cell recognition, increasing graft-vs.-host disease (GVHD) risk. Investigate via:

  • Mixed lymphocyte reactions (MLR) : Compare alloreactivity between HLA-B73 and conventional HLA-B donors .
  • Peptide repertoire analysis : Identify immunogenic peptides using mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.